2(3H)-Benzothiazolimine, 3-phenyl-
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Overview
Description
2(3H)-Benzothiazolimine, 3-phenyl- is a heterocyclic compound that features a benzothiazole ring fused with an imine group and a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolimine, 3-phenyl- typically involves the condensation of o-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzothiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolimine, 3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated processes can further improve the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolimine, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2(3H)-Benzothiazolimine, 3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolimine, 3-phenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the imine group.
Phenylbenzothiazole: Similar structure but lacks the imine group.
Benzothiazolylhydrazones: Contain a hydrazone group instead of an imine
Uniqueness
2(3H)-Benzothiazolimine, 3-phenyl- is unique due to the presence of both the benzothiazole ring and the imine group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
46493-66-7 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
3-phenyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C13H10N2S/c14-13-15(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,14H |
InChI Key |
WMUQKQNUCODDCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=N |
Origin of Product |
United States |
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